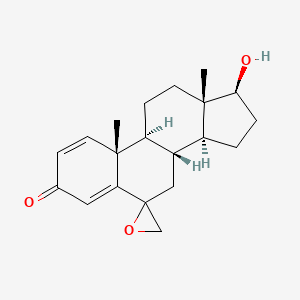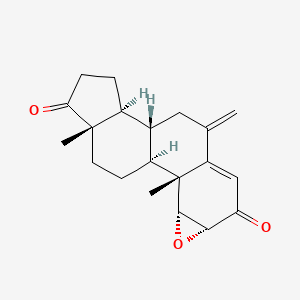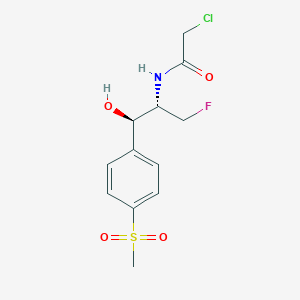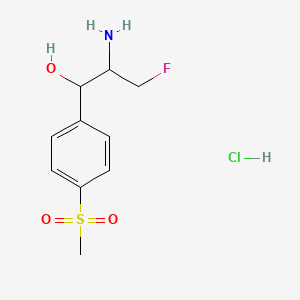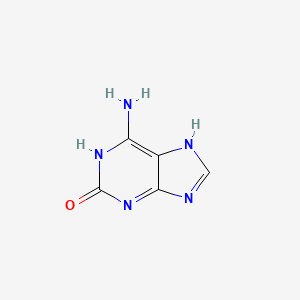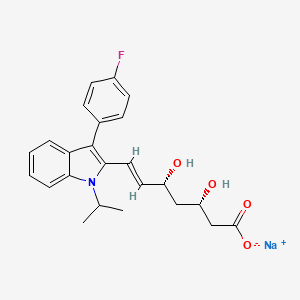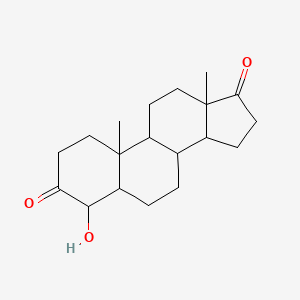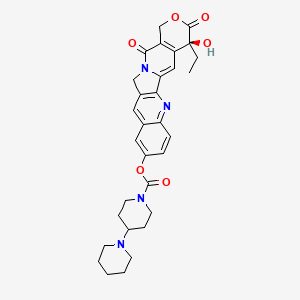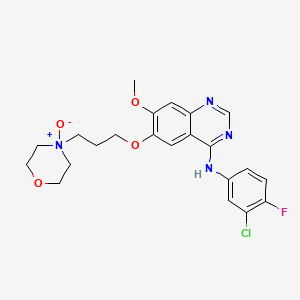
Cabergolina Impureza B
Descripción general
Descripción
“N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-” is a chemical compound . More details about this compound can be found in the relevant literature.
Synthesis Analysis
The synthesis of this compound is a complex process that involves several steps. A detailed analysis of the synthesis process can be found in the relevant literature .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as X-ray crystallography . More details about the molecular structure can be found in the relevant literature .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. A detailed analysis of these reactions can be found in the relevant literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied in detail. More information about these properties can be found in the relevant literature .Aplicaciones Científicas De Investigación
Estándares Analíticos en la Fabricación de Cabergolina
Cabergolina Impureza B, junto con otras impurezas (A, C, D), se sintetizan para el uso de análisis {svg_1} {svg_2}. Sirven como estándares analíticos en los procesos de fabricación de cabergolina {svg_3} {svg_4}.
Control de Calidad en la Industria Farmacéutica
La industria farmacéutica tiene un papel fundamental en el desarrollo de nuevos medicamentos que sean seguros, efectivos y de alta calidad. Entregar un perfil de impurezas de un ingrediente farmacéutico activo (API) es una obligación para cumplir con estos criterios {svg_5}. This compound se puede usar para calificar y/o cuantificar el perfil de impurezas de la cabergolina como API {svg_6}.
Investigación de Síntesis
La síntesis de this compound proporciona información valiosa sobre las reacciones y procesos químicos. Por ejemplo, la ergocriptina se eligió como material de partida y la síntesis se logró a través de dos enfoques, diferentes en longitud y resultado estereoquímico {svg_7} {svg_8}. Este tipo de investigación puede contribuir al desarrollo de métodos de síntesis más eficientes y efectivos.
Estudios de Seguridad y Eficacia de los Medicamentos
Las impurezas pueden tener impactos significativos en la seguridad y la eficacia de los productos farmacéuticos. Por lo tanto, estudiar impurezas como this compound puede ayudar a comprender sus posibles efectos y a desarrollar estrategias para minimizar su presencia en el producto final {svg_9}.
Cumplimiento Normativo
Las autoridades reguladoras exigen la identificación y cuantificación de impurezas en los productos farmacéuticos. This compound, siendo una impureza conocida de la cabergolina, se puede utilizar en estudios destinados a cumplir con estos requisitos regulatorios {svg_10}.
Optimización de los Procesos de Fabricación
La formación de impurezas puede proporcionar información sobre el proceso de fabricación de un fármaco. Al estudiar las condiciones en las que se forma this compound, es posible optimizar el proceso de fabricación para minimizar la formación de esta y otras impurezas {svg_11}.
Mecanismo De Acción
Target of Action
Cabergoline Impurity B, also known as N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-, primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of prolactin secretion by the anterior pituitary gland .
Mode of Action
Cabergoline Impurity B acts as a dopamine receptor agonist . It mimics the effects of dopamine, a neurotransmitter, by binding to dopamine D2 receptors . This binding inhibits prolactin secretion, leading to a decrease in the levels of this hormone .
Biochemical Pathways
The action of Cabergoline Impurity B affects several biochemical pathways. The most significant of these is the prolactin secretion pathway . By acting as a dopamine receptor agonist, Cabergoline Impurity B inhibits the secretion of prolactin, a hormone that stimulates milk production . Additionally, it has been suggested that Cabergoline Impurity B may influence the Mitogen-Activated Protein Kinase (MAPK) pathway .
Pharmacokinetics
The pharmacokinetics of Cabergoline Impurity B involve several processes, including absorption, distribution, metabolism, and excretion (ADME). Following oral administration, peak plasma concentrations of Cabergoline Impurity B are reached within 2-3 hours . The compound is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Cytochrome P450-mediated metabolism is minimal . Less than 4% is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Cabergoline Impurity B’s action primarily involve the inhibition of prolactin secretion . This results in a decrease in the levels of prolactin, which can help manage conditions associated with hyperprolactinemia . Additionally, there is evidence suggesting that Cabergoline Impurity B may increase stromal fibrosis .
Action Environment
The action, efficacy, and stability of Cabergoline Impurity B can be influenced by various environmental factors. For instance, the presence of other medications can impact the pharmacokinetics of Cabergoline Impurity B . Furthermore, the compound’s action may be affected by the physiological state of the individual, such as the presence of liver or kidney disease . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32)/t19-,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQIOIBAVPLXLF-KJXAQDMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168119 | |
| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166533-36-4 | |
| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166533364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-6-(2-PROPENYL)-ERGOLINE-1,8-DICARBOXAMIDE, (8.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCV6MB85B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


